4-Methoxy-4'-nitrobiphenyl

概述

描述

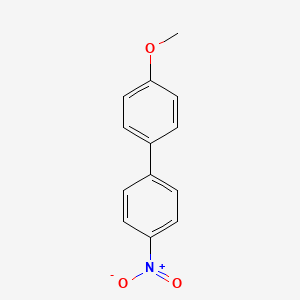

4-Methoxy-4’-nitrobiphenyl is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is characterized by a methoxy group (-OCH3) at the 4 position and a nitro group (-NO2) at the 4’ position of the biphenyl structure. This compound is typically a light yellow to orange crystalline powder .

准备方法

The synthesis of 4-Methoxy-4’-nitrobiphenyl can be achieved through various methods. One common synthetic route involves the reaction of 4-nitrophenyl trifluoromethanesulfonate with tributyl(4-methoxyphenyl)stannane . The process involves multiple steps, including the preparation of 4-nitrophenyl trifluoromethanesulfonate and the subsequent reaction with tributyl(4-methoxyphenyl)stannane under controlled conditions .

化学反应分析

4-Methoxy-4’-nitrobiphenyl undergoes several types of chemical reactions, including:

Oxidation: The nitro group (-NO2) can be reduced to an amino group (-NH2) under suitable conditions.

Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group (-OCH3) can participate in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Methoxy-4'-nitrobiphenyl serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for researchers studying reaction mechanisms and developing new synthetic pathways. The compound can undergo oxidation, reduction, and nucleophilic aromatic substitution reactions, which are essential for creating diverse chemical products.

Reactivity and Mechanism

The presence of both a methoxy group (electron-donating) and a nitro group (electron-withdrawing) on the biphenyl system influences its reactivity. This duality allows for interesting regioselectivity in electrophilic aromatic substitutions, where the methoxy group activates the ring while the nitro group directs electrophiles to the meta position.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Pourali and Fatemi (2010) demonstrated its inhibitory effects against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential enzymatic functions .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Pourali & Fatemi |

| Escherichia coli | 12 | Pourali & Fatemi |

| Pseudomonas aeruginosa | 10 | Pourali & Fatemi |

Potential Mutagenicity

Studies have also explored the mutagenic potential of this compound. It has been examined for its effects on chromosomal aberrations and other genotoxicity endpoints. The compound's nitro group can be reduced to an amino group, which may participate in further reactions leading to mutagenic effects .

Pharmaceutical Applications

Drug Development

The compound is being investigated for potential pharmaceutical applications. Its structural characteristics make it a candidate for developing new drugs targeting various biological pathways. The ability to modify its functional groups allows for the creation of derivatives with enhanced biological activity or reduced toxicity.

Industrial Applications

Use in Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties enable it to serve as an effective colorant in various applications, from textiles to coatings. The compound's stability and reactivity make it suitable for formulating high-performance materials.

作用机制

The mechanism of action of 4-Methoxy-4’-nitrobiphenyl is not well-documented in the literature. its chemical structure suggests that it can interact with various molecular targets through its nitro and methoxy groups. These interactions may involve electron transfer processes, hydrogen bonding, and other non-covalent interactions .

相似化合物的比较

4-Methoxy-4’-nitrobiphenyl can be compared with other substituted biphenyl compounds, such as:

4-Methoxy-4’-aminobiphenyl: Similar structure but with an amino group instead of a nitro group.

4-Methoxy-4’-chlorobiphenyl: Similar structure but with a chloro group instead of a nitro group.

4-Methoxy-4’-bromobiphenyl: Similar structure but with a bromo group instead of a nitro group.

The uniqueness of 4-Methoxy-4’-nitrobiphenyl lies in its specific combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity compared to other substituted biphenyls .

生物活性

4-Methoxy-4'-nitrobiphenyl (CAS No. 2143-90-0) is an organic compound with significant biological activity. It belongs to the class of nitroaromatic compounds and is recognized for its potential mutagenic properties as well as other biological effects. This article explores the biological activities associated with this compound, including mutagenicity, genotoxicity, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C13H11NO3

- Molecular Weight : 229.23 g/mol

- Synonyms : Methoxynitrobiphenyl, 4-(4'-Nitrophenyl)anisol

Mutagenicity and Genotoxicity

Research indicates that the mutagenic activity of this compound can vary based on structural modifications. A study demonstrated that bulky alkyl substituents on related nitrobiphenyl compounds significantly influenced their mutagenic potency in Salmonella typhimurium strains TA98 and TA100. The presence of sterically hindered groups reduced mutagenicity, suggesting a correlation between molecular structure and biological activity .

Table 1: Mutagenic Activity of Nitrobiphenyl Derivatives

| Compound | Mutagenicity (TA98) | Mutagenicity (TA100) |

|---|---|---|

| This compound | Moderate | Low |

| 3-Methyl-4-nitrobiphenyl | High | Moderate |

| 3,5-Diisopropyl-4-nitrobiphenyl | Non-mutagenic | Non-mutagenic |

In Vivo Studies

In vivo assessments of genotoxicity have shown that this compound can induce chromosomal aberrations in bone marrow cells following intraperitoneal administration in mice. This highlights its potential for causing genetic damage, which is a critical factor in assessing its safety for human exposure .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve various pathways:

- Reactive Metabolites : The compound may generate reactive metabolites that interact with cellular macromolecules, leading to DNA damage.

- Oxidative Stress : Some studies suggest that nitroaromatic compounds can induce oxidative stress, contributing to their genotoxic effects .

Pharmacological Effects

Beyond mutagenicity, this compound exhibits other pharmacological activities:

- Antioxidant Properties : Certain derivatives have shown promise in scavenging free radicals, which could mitigate oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies indicate that modifications of nitrobiphenyl compounds may exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LS180) .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 45 |

| 3-Methyl-4-nitrobiphenyl | LS180 | 30 |

| 3,5-Diisopropyl-4-nitrobiphenyl | >100 | - |

Case Studies

- Study on Mutagenicity Reduction : A study focusing on the structural modification of nitroaromatic compounds found that increasing steric hindrance effectively reduced their mutagenic potential. This was particularly evident in derivatives with bulky groups at specific positions .

- Genotoxicity Evaluation : In vivo tests utilizing chromosomal aberration assays demonstrated that exposure to certain nitro-substituted biphenyls could lead to significant genetic damage, reinforcing the need for careful evaluation of these compounds in pharmacological contexts .

属性

IUPAC Name |

1-(4-methoxyphenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIINENVMPWGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456238 | |

| Record name | 4-Methoxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-90-0 | |

| Record name | 4-Methoxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reactivity of 4-methoxy-4'-nitrobiphenyl in electrophilic aromatic substitutions?

A1: this compound is an interesting substrate for studying electrophilic aromatic substitutions due to the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the biphenyl system. The methoxy group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Conversely, the nitro group deactivates the ring and directs the electrophile to the meta position. This interplay of electronic effects influences the regioselectivity of electrophilic aromatic substitutions on this molecule.

Q2: How has the synthesis of this compound been achieved?

A2: One approach to synthesizing this compound involves the decomposition of N-nitroso-p-nitroacetanilide in anisole []. This reaction generates a p-nitrophenyl radical, which then reacts with anisole to yield a mixture of this compound, along with 2-methoxy-4′-nitrobiphenyl and 3-methoxy-4′-nitrobiphenyl as byproducts. Another method utilizes a palladium-catalyzed Stille coupling reaction between 4-nitrophenyl trifluoromethanesulfonate and tributyl(4-methoxyphenyl)stannane []. This approach provides a more controlled route to the desired product.

Q3: What insights have computational chemistry studies provided on the structure and properties of this compound?

A3: Density Functional Theory (DFT) calculations have been employed to investigate the vibrational spectra, molecular structure, and electronic properties of this compound []. These calculations can provide valuable information on molecular geometry, electronic transitions, and other physicochemical properties relevant to understanding the reactivity and potential applications of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。